molecular formula C9H8F3NO2 B1410592 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid CAS No. 1211584-21-2

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Cat. No.: B1410592
CAS No.: 1211584-21-2
M. Wt: 219.16 g/mol
InChI Key: AYPASHNRSMLNTK-UHFFFAOYSA-N
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Description

Overview of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds represent a critical class of molecules in modern organic chemistry, combining the structural diversity of heterocycles with the unique electronic and steric properties imparted by fluorine atoms. These compounds are characterized by the presence of fluorine atoms either as substituents or embedded within ring systems, leading to enhanced metabolic stability, altered lipophilicity, and improved bioavailability compared to non-fluorinated analogues. For example, fluorinated pyridines and piperidines exhibit increased resistance to oxidative degradation due to the strong C–F bond (bond dissociation energy ~116 kcal/mol). The introduction of fluorine into heterocycles often modifies hydrogen bonding capabilities, dipole moments, and conformational preferences, making these molecules indispensable in pharmaceuticals, agrochemicals, and materials science.

Significance of Trifluoroethyl-Substituted Nicotinic Acids

Trifluoroethyl-substituted nicotinic acids, such as 2-methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, are notable for their ability to balance lipophilicity and polarity. The trifluoroethyl group (–CH2CF3) introduces a strong electron-withdrawing effect, which stabilizes adjacent functional groups and influences intermolecular interactions. This substituent reduces overall lipophilicity compared to perfluoroalkyl chains while maintaining metabolic stability, making it advantageous in drug design. Nicotinic acid derivatives bearing trifluoroethyl groups have been explored as intermediates in synthesizing kinase inhibitors and receptor modulators, where fluorine’s inductive effects optimize target binding.

Historical Context of Fluorine-Containing Pyridine Derivatives

The development of fluorine-containing pyridine derivatives dates to the mid-20th century, with early work focusing on electrochemical fluorination of pyridine rings. Advances in the 1960s enabled the synthesis of perfluoropyridine via defluorination of perfluoropiperidine, paving the way for systematic studies on fluorinated heteroaromatics. The discovery that fluorine substitution at specific positions (e.g., ortho or para to nitrogen) could modulate electronic properties and reactivity led to targeted applications in catalysis and medicinal chemistry. For instance, 4-trifluoromethylnicotinic acid, a structural analogue, emerged as a key intermediate in agrochemicals, synthesized via cyclization of trifluoroacetyl chloride derivatives.

Research Importance of this compound

This compound (CAS: 1211584-21-2) has garnered attention for its dual functionality: the carboxylic acid group enables conjugation or salt formation, while the trifluoroethyl moiety enhances electron-deficient character. This compound serves as a precursor in synthesizing fluorinated bioactive molecules, including protease inhibitors and fluorescent probes. Its structural features are critical for studying fluorine’s role in modulating π-π stacking interactions and hydrogen bonding networks in crystal engineering. Recent synthetic methodologies, such as rhodium-catalyzed dearomatization-hydrogenation, have expanded access to similar fluorinated piperidines, underscoring its relevance in method development.

Table 1: Key Properties of this compound

Property Value/Description Source
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
SMILES Cc1ncc(CC(F)(F)F)cc1C(O)=O
Topological Polar Surface Area 50.2 Ų
logP (Octanol-Water) 2.19

Properties

IUPAC Name

2-methyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5-7(8(14)15)2-6(4-13-5)3-9(10,11)12/h2,4H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPASHNRSMLNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Multi-Step Synthesis Approach

Overview:
This method involves sequential transformations starting from readily available aromatic precursors, such as benzaldehydes and pyridine derivatives, to introduce trifluoromethyl groups and functional groups necessary for the final compound.

Key Steps:

Step Description Reagents & Conditions Yield & Notes
1. Reduction Reduction of trifluoromethylated benzaldehyde to benzyl alcohol Reducing agents such as sodium borohydride or lithium aluminum hydride in aqueous or anhydrous conditions High yield, straightforward reduction
2. Chlorination Conversion of benzyl alcohol to benzyl chloride Thionyl chloride or phosphorus trichloride, reflux conditions Efficient, commonly used in aromatic chlorination
3. Nitration Nitration of benzyl chloride to produce nitro derivatives Nitric acid in sulfuric acid medium Requires careful control to avoid over-nitration
4. Hydrogenation Reduction of nitro group to amine Hydrogen gas with palladium or Raney nickel catalyst Yields amine intermediates, essential for subsequent steps
5. Cyclization & Functionalization Cyclization to form the pyridine ring with trifluoromethyl substitution Intramolecular cyclization using appropriate nitrating or halogenating agents Final step to assemble the core structure

Notes:

  • This approach emphasizes the use of commercially available starting materials.
  • The process involves hazardous reagents like thionyl chloride and strong acids, requiring safety precautions.
  • The overall yield can vary, with reported yields around 56-73% for key steps, depending on conditions and catalysts used.

Modern Intramolecular Minisci Reaction Method

Overview:
Recent advancements leverage radical chemistry, specifically intramolecular Minisci reactions, to construct the pyridine core with trifluoromethyl groups in aqueous media. This method offers a more direct route with fewer steps and milder conditions.

Key Features:

Aspect Details Reagents & Conditions Advantages
Reaction Type Radical-mediated cyclization Use of Langlois’ reagent (CF₃SO₂Na) as trifluoromethyl source, in aqueous media High functional group tolerance, environmentally friendly
Conditions Ambient to moderate temperatures, open air No need for inert atmosphere, simple setup Suitable for diversification and scale-up
Substrate Scope Unactivated alkenes and pyridines Intramolecular cyclization to form fused pyridine rings Efficient incorporation of trifluoromethyl groups

Research Findings:

  • The process allows the synthesis of various trifluoromethylated pyridines, including derivatives of nicotinic acid.
  • The reaction exhibits broad substrate scope, with potential for synthesizing complex heterocycles relevant to pharmaceuticals.
  • This method reduces the number of steps and hazardous reagents compared to traditional routes, enhancing safety and scalability.

Comparative Data Table

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages Limitations
Multi-step chemical synthesis Benzaldehyde derivatives, nitrating agents Thionyl chloride, acids, catalysts Reflux, nitration, hydrogenation 56-73% Well-understood, scalable Multiple steps, hazardous reagents
Intramolecular Minisci reaction Unactivated alkenes, pyridine precursors Langlois’ reagent (CF₃SO₂Na), catalysts Ambient to moderate temperature, aqueous media Not specified precisely but promising Fewer steps, environmentally friendly Requires specific substrate design

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of anhydrides or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group imparts unique electronic properties that can be exploited in the design of new materials and catalysts.

Biology and Medicine: Researchers are exploring its use in the development of new drugs for treating hyperlipidemia and other metabolic disorders .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, polymers, and other high-performance materials .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is not fully understood. it is believed to interact with molecular targets similar to those of nicotinic acid. Nicotinic acid acts on the G-protein-coupled receptor GPR109A, leading to the inhibition of lipolysis in adipose tissue and a reduction in free fatty acid levels in the bloodstream . The trifluoroethyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related nicotinic acid derivatives with variations in substituent type, position, and electronic effects:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Differences
2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid 1211584-21-2 C₉H₈F₃NO₂ -CH₃ (2), -CF₂CF₃ (5) 219.16 Reference compound
2-Methyl-6-(trifluoromethyl)nicotinic acid 261635-93-2 C₈H₆F₃NO₂ -CH₃ (2), -CF₃ (6) 205.13 Trifluoromethyl at 6-position
2-Amino-5-(trifluoromethyl)nicotinic acid 944900-39-4 C₇H₅F₃N₂O₂ -NH₂ (2), -CF₃ (5) 206.12 Amino group replaces methyl
2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid 2088945-45-1 C₁₄H₆ClF₆NO₂ -Cl (2), -C₆H₃(CF₃)₂ (5) 369.65 Bulky aryl substituent
2-(2,3-Difluorophenyl)-5-(trifluoromethyl)nicotinic acid 1261840-38-3 C₁₃H₆F₅NO₂ -C₆H₃F₂ (2), -CF₃ (5) 303.18 Difluorophenyl at 2-position

Key Observations

Substituent Position and Electronic Effects: The trifluoroethyl group (-CF₂CF₃) in the target compound provides greater steric bulk and electron-withdrawing effects compared to trifluoromethyl (-CF₃) in analogs like 2-Methyl-6-(trifluoromethyl)nicotinic acid . This may influence binding affinity in biological targets.

Molecular Weight and Lipophilicity: The target compound (219.16 g/mol) is heavier than 2-Methyl-6-(trifluoromethyl)nicotinic acid (205.13 g/mol) due to the trifluoroethyl group . Increased molecular weight may affect pharmacokinetic properties like membrane permeability.

This method could be adapted for nicotinic acid derivatives.

Functional Comparisons

  • Biomedical Potential: The amino-substituted analog (CAS 944900-39-4) is structurally similar to flunixin derivatives (e.g., 5-Hydroxyflunixin, CAS 75369-61-8 ), which are non-steroidal anti-inflammatory drugs (NSAIDs). Chlorinated derivatives (e.g., 2-Chloro-5-(3-fluoro-2-methylphenyl)nicotinic acid ) are common intermediates in pesticide synthesis, indicating agrochemical utility for the target compound.
  • Physicochemical Properties :

    • The trifluoroethyl group enhances hydrophobicity compared to hydroxyl or carboxylate groups, as seen in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4 ). This could improve blood-brain barrier penetration in drug design.

Biological Activity

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention due to its potential biological activities. This compound features a trifluoroethyl group that enhances its lipophilicity and may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential therapeutic applications in various fields, including pharmacology and biochemistry.

The structure of this compound can be described as follows:

  • Chemical Formula : C₁₁H₁₃F₃N₁O₂
  • Molecular Weight : 249.23 g/mol
  • Functional Groups : Carboxylic acid, pyridine ring, trifluoroethyl group

The biological activity of this compound is largely attributed to its interaction with nicotinic acid receptors and other molecular targets involved in metabolic pathways. The trifluoroethyl group increases the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.

Key Mechanisms Include:

  • Modulation of Metabolic Pathways : The compound may influence pathways related to lipid metabolism and energy homeostasis.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : The nicotinic acid moiety is known to exhibit antioxidant effects, which could contribute to cellular protection against oxidative stress.

In Vitro Studies

Research has indicated that derivatives of nicotinic acid can exhibit various biological activities. For instance:

  • Cellular Proliferation : Studies have demonstrated that nicotinic acid derivatives can influence cell growth and differentiation in various cell lines.
    CompoundIC50 (µM)Cell Line
    This compoundTBDTBD
    Nicotinic Acid15.0HepG2
    Nicotinamide20.0MDA-MB-231
  • Anti-inflammatory Activity : Compounds similar to this compound have been shown to reduce the expression of inflammatory markers in vitro.

In Vivo Studies

Animal model studies are essential for understanding the pharmacological effects of this compound:

  • Metabolic Disorders : Research indicates potential benefits in managing conditions like type 2 diabetes and obesity through modulation of glucose metabolism.

Case Studies

  • Diabetes Management : A study involving diabetic rats treated with nicotinic acid derivatives showed significant reductions in blood glucose levels and improvement in insulin sensitivity.
    • Results :
      • Blood glucose levels decreased by approximately 30% after treatment.
      • Insulin sensitivity improved as measured by HOMA-IR index.
  • Neuroprotection : In a model of neurodegeneration, the administration of nicotinic acid derivatives demonstrated protective effects against neuronal loss.
    • Mechanism :
      • Enhanced NAD+ levels leading to improved mitochondrial function.
      • Reduction in oxidative stress markers.

Q & A

Q. What is the rationale for incorporating a 2,2,2-trifluoroethyl group into nicotinic acid derivatives like 2-methyl-5-(2,2,2-trifluoroethyl)nicotinic acid?

The trifluoroethyl group enhances bioavailability by modulating lipophilicity and metabolic stability. Fluorine’s strong electronegativity reduces basicity of adjacent amines, improving membrane permeability. Additionally, the CF₃ group stabilizes conformations via stereoelectronic effects, potentially optimizing target binding. Methodologically, comparative studies using analogs (e.g., methyl vs. trifluoroethyl substituents) can assess pharmacokinetic differences via HPLC or LC-MS .

Q. How can researchers synthesize this compound with high purity?

A scalable approach involves coupling trifluoroethylating agents (e.g., phenyl(2,2,2-trifluoroethyl)iodonium salts) to nicotinic acid precursors under mild conditions (room temperature, Cs₂CO₃ catalyst). Post-synthesis, purification via flash chromatography (silica gel, gradient elution) and recrystallization (chloroform/methanol) ensures >95% purity. Characterization by ¹⁹F NMR and high-resolution mass spectrometry (HRMS) validates structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Systematic optimization involves:

  • Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilicity.
  • Temperature-controlled reactions (0–25°C) to suppress trifluoroethyl group decomposition.
  • Adding radical inhibitors (e.g., BHT) to prevent unwanted polymerization of unsaturated intermediates. Reaction progress should be monitored via TLC or in situ FT-IR to identify optimal termination points .

Q. What computational strategies predict the impact of the trifluoroethyl group on target binding affinity?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) can model interactions between the trifluoroethyl group and hydrophobic protein pockets. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess conformational strain and electronic effects. Comparative studies with non-fluorinated analogs validate fluorine-specific contributions .

Q. How should researchers address contradictions in solubility data for this compound across different solvents?

Discrepancies arise from polymorphic forms or solvent purity. A standardized protocol includes:

  • Solubility screening : Use saturated solutions in DMSO, ethanol, and chloroform, equilibrated at 25°C for 24 hours.
  • Dynamic light scattering (DLS) : Detects aggregates in poorly solubilizing media.
  • DSC/TGA : Identifies polymorph transitions affecting solubility. Cross-validate results with independent techniques like NMR dilution experiments .

Q. What functional group tolerances must be considered when derivatizing this compound?

The trifluoroethyl group is stable under acidic/basic conditions (pH 2–12) but may degrade under strong nucleophilic attack (e.g., NaH in DMF). Protect the carboxylic acid via esterification (methyl/benzyl esters) before introducing reactive groups (e.g., amides, sulfonamides). Compatibility with transition-metal catalysts (Pd, Cu) should be tested for cross-coupling reactions .

Q. How can researchers predict biological activity based on structural analogs?

Database mining (e.g., PubChem, ChEMBL) identifies analogs like 5-(trifluoromethyl)nicotinic acid derivatives. Pharmacophore modeling (MOE, Schrödinger) highlights critical substituents for target engagement. In vitro assays (e.g., enzyme inhibition, cell viability) on truncated analogs isolate the trifluoroethyl group’s contribution to potency .

Q. Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, HRMS) with Cambridge Structural Database entries to resolve ambiguities.
  • Uncertainty Management : Follow NIST guidelines for mass spectrometry calibration and report confidence intervals for solubility/kinetic data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid
Reactant of Route 2
2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.